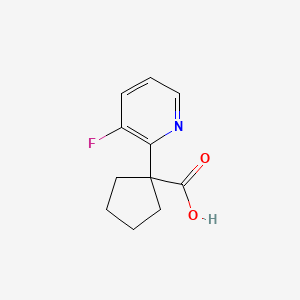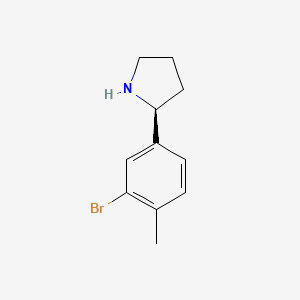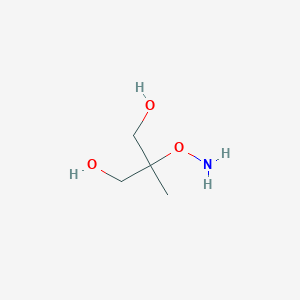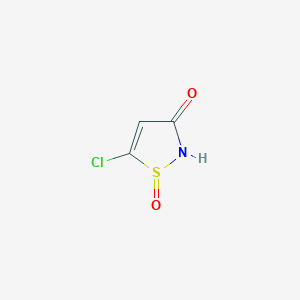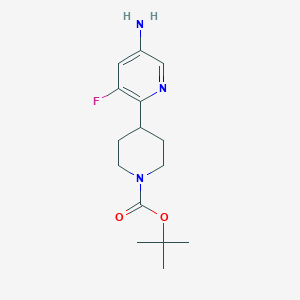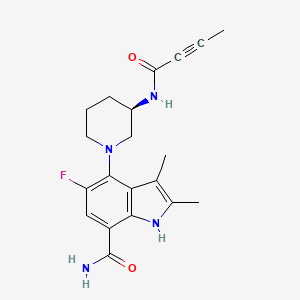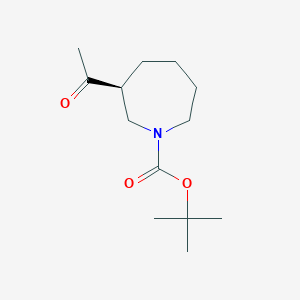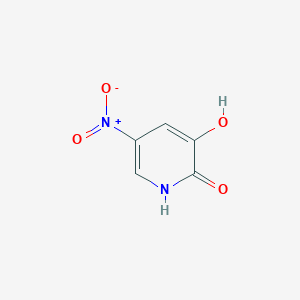
2-(Trifluoromethyl)isonicotinimidamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₇ClF₃N₃ It is a heterocyclic aromatic compound that contains a trifluoromethyl group attached to an isonicotinimidamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride typically involves the reaction of isonicotinimidamide with trifluoromethylating agents. One common method includes the use of ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate and isonicotinimidamide hydrochloride in the presence of sodium carbonate in ethanol at room temperature, followed by heating at 80°C for 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)isonicotinimidamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyridine derivatives, while reduction can produce trifluoromethylated amines.
科学的研究の応用
2-(Trifluoromethyl)isonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-(Trifluoromethyl)isonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of specific enzymes and receptors .
類似化合物との比較
Similar Compounds
Isonicotinimidamide hydrochloride: A similar compound without the trifluoromethyl group.
Trifluoromethylated pyridines: Compounds with similar trifluoromethyl groups attached to pyridine rings.
Uniqueness
2-(Trifluoromethyl)isonicotinimidamide hydrochloride is unique due to the presence of both the trifluoromethyl group and the isonicotinimidamide core. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields .
特性
分子式 |
C7H7ClF3N3 |
|---|---|
分子量 |
225.60 g/mol |
IUPAC名 |
2-(trifluoromethyl)pyridine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-3-4(6(11)12)1-2-13-5;/h1-3H,(H3,11,12);1H |
InChIキー |
RHYSTLXPHLULPS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1C(=N)N)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)


